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2-(2,4-Difluorophenyl)-1h-

imidazole

Cat. No.: B3030263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the compound 2-(2,4-Difluorophenyl)-1H-imidazole. This analysis is crucial for its

unambiguous identification, purity assessment, and structural elucidation, which are

fundamental aspects of chemical research and drug development. This guide will detail the

theoretical underpinnings and practical applications of key spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

Spectroscopy, in the characterization of this fluorinated imidazole derivative.

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a

widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding

affinity, and bioavailability. The 2-(2,4-Difluorophenyl)-1H-imidazole scaffold is, therefore, of

significant interest in the development of novel therapeutic agents. Accurate and detailed

spectroscopic data is the cornerstone of such research.

Molecular Structure and Spectroscopic Overview
2-(2,4-Difluorophenyl)-1H-imidazole possesses a molecular formula of C₉H₆F₂N₂ and a

molecular weight of 180.16 g/mol . The molecule consists of a central imidazole ring substituted

at the 2-position with a 2,4-difluorophenyl group. This structure gives rise to a unique

spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.
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Molecular Structure of 2-(2,4-Difluorophenyl)-1H-imidazole

Caption: Chemical structure of 2-(2,4-Difluorophenyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed

information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and

their chemical environments.

Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum involves

dissolving 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1] The spectrum is then

recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.[2][3]

Data Interpretation: While specific experimental data for 2-(2,4-Difluorophenyl)-1H-imidazole
is not readily available in the searched literature, a predicted ¹H NMR spectrum can be inferred

based on the analysis of similar structures.[4][5][6]

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

Imidazole N-H 12.0 - 13.0 Broad Singlet -

Imidazole C-H (2) 7.0 - 7.5 Singlet -

Phenyl H 7.0 - 8.5 Multiplet
ortho, meta, para F-H

couplings

Causality Behind Experimental Choices:

Deuterated Solvents: Used to avoid large solvent signals that would overwhelm the analyte

signals.
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TMS: An inert, volatile compound with a single, sharp signal at a high-field position, making it

an excellent reference standard.[7]

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a

molecule.

Experimental Protocol: For a ¹³C NMR spectrum, a higher concentration of the sample (20-50

mg) is typically required due to the low natural abundance of the ¹³C isotope.[3] The

experimental setup is similar to that of ¹H NMR, utilizing a deuterated solvent and TMS as a

reference.[8][9] Proton decoupling is commonly employed to simplify the spectrum by removing

C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single

peak.[10]

Data Interpretation: Based on known chemical shift ranges for similar aromatic and heterocyclic

compounds, the following table outlines the expected ¹³C NMR data for 2-(2,4-
Difluorophenyl)-1H-imidazole.[11][12][13]

Carbon Predicted Chemical Shift (δ, ppm)

Imidazole C=N 145 - 155

Imidazole C-H 115 - 130

Phenyl C-F 155 - 165 (with C-F coupling)

Phenyl C-H 100 - 135 (with C-F coupling)

Phenyl C-C 120 - 140

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It provides information about the molecular weight and elemental composition of

a compound.

Experimental Protocol: A common ionization method for this type of molecule is Electron

Ionization (EI), which involves bombarding the sample with a high-energy electron beam
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(typically 70 eV).[14][15][16] This causes the molecule to ionize and fragment. The resulting

ions are then separated by a mass analyzer and detected.[17][18]

Data Interpretation: The mass spectrum of 2-(2,4-Difluorophenyl)-1H-imidazole is expected

to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (180.16).

Additionally, characteristic fragmentation patterns arising from the cleavage of the imidazole

and difluorophenyl rings would be observed, aiding in structural confirmation.

Workflow for Mass Spectrometry Analysis

Sample Introduction Ionization (e.g., EI) Ion Acceleration Mass Analyzer (Deflection) Detection Mass Spectrum (m/z vs. Intensity)

Click to download full resolution via product page

Caption: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional

groups present in a molecule.

Experimental Protocol: A common and convenient method for obtaining an IR spectrum of a

solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[19][20][21] A small

amount of the sample is placed directly on an ATR crystal (e.g., diamond), and the IR spectrum

is recorded.[2] A background spectrum of the empty ATR crystal is first collected and

automatically subtracted from the sample spectrum.[20]

Data Interpretation: The IR spectrum of 2-(2,4-Difluorophenyl)-1H-imidazole is expected to

exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
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Functional Group Expected Vibrational Frequency (cm⁻¹)

N-H stretch (imidazole) 3100 - 3500 (broad)

C-H stretch (aromatic/imidazole) 3000 - 3100

C=N stretch (imidazole) 1600 - 1680

C=C stretch (aromatic) 1450 - 1600

C-F stretch 1100 - 1300

The presence of a broad band in the 3100-3500 cm⁻¹ region would be indicative of the N-H

bond in the imidazole ring, while strong absorptions in the 1100-1300 cm⁻¹ range would

confirm the presence of the C-F bonds.[22]

Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary

suite of tools for the comprehensive characterization of 2-(2,4-Difluorophenyl)-1H-imidazole.

While a complete, experimentally verified dataset for this specific molecule is not readily

available in the public domain, this guide provides a robust framework for its spectroscopic

analysis based on established principles and data from analogous structures. For researchers

and drug development professionals, a thorough understanding and application of these

techniques are indispensable for ensuring the identity, purity, and structural integrity of this and

other novel chemical entities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3030263?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

